(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate
Description
Crystallographic Analysis of Rh-Et-DuPhos Complexes
Crystallographic studies of rhodium complexes containing (2R,5R)-1,2-bis(2,5-diethylphospholano)benzene ligands have provided detailed insights into their three-dimensional molecular structures. Single crystal X-ray diffraction analysis reveals that these complexes crystallize with specific geometric parameters that are characteristic of square planar rhodium(I) coordination environments. The crystal structure determination has been accomplished using crystals grown from methylene chloride/hexane mixtures in a 1:2 ratio, yielding high-quality diffraction data suitable for precise structural analysis.
The rhodium center in these complexes adopts a distorted square planar geometry, with the phosphorus atoms of the diphosphine ligand and the midpoints of the 1,5-cyclooctadiene double bonds occupying the coordination sites. The rhodium-phosphorus bond distances are typically observed in the range of 2.26 to 2.30 Å, which is consistent with literature values for similar rhodium-diphosphine complexes. Specifically, crystallographic analysis has shown rhodium-phosphorus bond lengths of 2.2754(8) Å and 2.2702(8) Å in related complexes, demonstrating the uniformity of these structural parameters across the series.
The crystal packing arrangements reveal that the tetrafluoroborate anions are well-separated from the cationic rhodium complexes, with no direct coordination to the metal center. This ionic separation is confirmed by the absence of rhodium-fluorine interactions within typical bonding distances. The crystal structures also demonstrate that the 1,5-cyclooctadiene ligand adopts a specific conformation where the two double bonds form a 30° angle with respect to each other, with one double bond positioned above the phosphorus-rhodium-phosphorus plane and the other below this plane.
Table 1: Selected Crystallographic Parameters for Rhodium-Et-DuPhos Complexes
Stereoelectronic Properties of (2R,5R)-Et-DuPhos Ligand Framework
The (2R,5R)-1,2-bis(2,5-diethylphospholano)benzene ligand framework exhibits distinctive stereoelectronic properties that significantly influence the overall molecular behavior of the rhodium complex. The chiral nature of this diphosphine ligand arises from the stereogenic centers at the 2 and 5 positions of each phospholane ring, creating a well-defined chiral environment around the rhodium center. The bite angle of this ligand system, defined as the phosphorus-rhodium-phosphorus angle, has been measured to be approximately 84.7°, which places it in the small bite angle category of diphosphine ligands.
Nuclear magnetic resonance spectroscopy provides crucial information about the stereoelectronic properties of these complexes. The phosphorus-31 nuclear magnetic resonance spectra consistently show characteristic doublet patterns due to rhodium-phosphorus coupling, with coupling constants typically observed around 147-149 Hz. These coupling values are indicative of strong rhodium-phosphorus interactions and are consistent with the expected range for rhodium(I)-diphosphine complexes. The chemical shift values for the phosphorus nuclei appear around 69-76 parts per million, reflecting the electronic environment created by the rhodium coordination.
The electronic properties of the diphosphine ligand can be understood through the lens of the Tolman Electronic Parameter framework, which describes the electron-donating or withdrawing ability of phosphine ligands. The (2R,5R)-1,2-bis(2,5-diethylphospholano)benzene ligand demonstrates moderate electron-donating characteristics, as evidenced by its influence on carbonyl stretching frequencies in related rhodium-carbonyl complexes. The rigid phospholane ring structure contributes to the overall electronic properties by constraining the phosphorus lone pairs in specific orientations relative to the rhodium center.
Table 2: Spectroscopic Parameters for (2R,5R)-Et-DuPhos Rhodium Complexes
Coordination Geometry of Rhodium in the Tetrafluoroborate Salt
The coordination geometry around the rhodium center in the tetrafluoroborate salt adopts a characteristic square planar arrangement that is typical for rhodium(I) complexes. This geometry is defined by the four coordination sites occupied by the two phosphorus atoms of the diphosphine ligand and the two π-coordinated double bonds of the 1,5-cyclooctadiene ligand. The square planar arrangement is slightly distorted due to the geometric constraints imposed by the chelating ligands, resulting in bond angles that deviate from the ideal 90° expected for perfect square planar geometry.
The tetrafluoroborate counterion plays a crucial role in defining the overall molecular architecture through its ionic interactions with the cationic rhodium complex. Fluorine-19 nuclear magnetic resonance spectroscopy confirms that the tetrafluoroborate anion remains uncoordinated to the rhodium center, appearing as a sharp singlet around -62 parts per million. This chemical shift is characteristic of free tetrafluoroborate anions and indicates the absence of any significant interaction between the anion and the metal center.
The spatial arrangement of the 1,5-cyclooctadiene ligand within the coordination sphere demonstrates specific conformational preferences. The eight-membered ring adopts a conformation that allows both double bonds to coordinate effectively to the rhodium center while minimizing steric interactions with the diphosphine ligand. The rhodium-carbon bond distances to the 1,5-cyclooctadiene double bonds range from 2.194(5) to 2.260(5) Å, indicating uniform π-coordination of both alkene moieties.
The overall molecular symmetry of the complex approaches C₂ symmetry, although perfect symmetry is broken by the specific conformational arrangements of the ligands. This near-symmetric arrangement contributes to the well-defined chiral pocket created by the diphosphine ligand, which is of significant importance for understanding the stereochemical behavior of these complexes. The dihedral angle between the phosphorus-rhodium-phosphorus plane and the plane defined by the 1,5-cyclooctadiene coordination sites measures approximately 14-21°, depending on the specific complex and crystallization conditions.
Table 3: Geometric Parameters of Rhodium Coordination Environment
Properties
CAS No. |
228121-39-9 |
|---|---|
Molecular Formula |
C30H48BF4P2Rh- |
Molecular Weight |
660.4 g/mol |
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C22H36P2.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/t17-,18-,19-,20-;;;/m1.../s1 |
InChI Key |
XIOPHSBHVOCZMM-QFNVKMGQSA-N |
SMILES |
[B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.[Rh] |
Isomeric SMILES |
[B-](F)(F)(F)F.CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC)CC.C1C[CH][CH]CC[CH][CH]1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1C[CH][CH]CC[CH][CH]1.[Rh] |
Pictograms |
Irritant |
Origin of Product |
United States |
Biological Activity
The compound (1Z,5Z)-cycloocta-1,5-diene; (2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane; rhodium; tetrafluoroborate is a complex organometallic compound that has garnered interest in various fields including catalysis and medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and safety profile.
Chemical Composition and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H24B F4Rh
- Molecular Weight : 406.08 g/mol
This compound is a rhodium complex with a tetrafluoroborate counterion and features phospholane ligands that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound primarily stems from its role as a catalyst in organic reactions. However, its potential biological effects have not been extensively studied. The following sections summarize the available data regarding its toxicity and potential therapeutic applications.
Toxicological Profile
The toxicological properties of (1Z,5Z)-cycloocta-1,5-diene; rhodium; tetrafluoroborate have been partially investigated:
- Acute Toxicity : The LD50 for oral administration in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity .
- Irritation Potential : It may cause mild irritation to the eyes and respiratory system .
- Carcinogenicity : No known carcinogenic effects have been reported for this compound .
Ecotoxicity
Ecotoxicological studies suggest that the compound is insoluble in water and may bioaccumulate in the environment. It is advised not to dispose of it in drains due to potential ecological risks .
Catalytic Applications
The rhodium complex is primarily utilized as a catalyst in organic synthesis:
- Regioselective Hydrogenation : It has been employed to facilitate the hydrogenation of complex organic molecules .
- Stereoselective Reactions : The compound can catalyze stereoselective reactions which are crucial in synthesizing pharmaceuticals .
Potential Therapeutic Uses
Research into similar organometallic compounds suggests potential for:
- Anticancer Activity : Some rhodium complexes exhibit cytotoxic effects against cancer cell lines. However, specific studies on this compound are needed to confirm such activities.
- Antimicrobial Properties : Organometallic compounds have shown varying degrees of antimicrobial activity, indicating potential therapeutic applications .
Case Studies and Research Findings
While specific case studies on (1Z,5Z)-cycloocta-1,5-diene; rhodium; tetrafluoroborate are scarce, research on related compounds provides insights into possible biological activities:
Scientific Research Applications
Synthesis and Mechanism
The synthesis of this compound often involves the coordination of rhodium with phosphine ligands derived from cycloocta-1,5-diene. The tetrafluoroborate anion serves as a stabilizing component in the formation of the cationic rhodium complex. The mechanism of action typically involves the activation of C-H bonds and subsequent transformations that are facilitated by the unique electronic properties of the rhodium center.
Catalysis
The primary application of this compound lies in its role as a catalyst in various organic transformations:
- Hydrogenation Reactions : It is widely used for asymmetric hydrogenation processes which are crucial in synthesizing chiral compounds. The complex allows for high enantioselectivity due to the steric and electronic properties imparted by the phosphine ligands .
- Isomerization Reactions : The compound facilitates the isomerization of alkenes and other substrates under mild conditions .
- Cationic Catalysis : It has been shown to effectively catalyze reactions involving acyl fluorides for C-F bond activation, leading to tertiary alkyl fluorides with excellent atom economy .
Synthesis of Complex Molecules
Due to its unique reactivity profile, this compound is utilized in the synthesis of complex organic molecules:
- Enantioselective Synthesis : The complex is employed in enantioselective cycloadditions and alkylations, allowing for the formation of stereochemically rich products .
- Hydrosilylation Reactions : It can also be used in hydrosilylation processes where silanes react with alkenes or alkynes to form siloxanes or silanes.
Material Science
Research indicates potential applications in material science where such organometallic complexes can be used to develop new materials with specific electronic or optical properties.
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Rhodium/Iridium Complexes
Key Observations:
- Substituent Effects : Diethyl groups provide intermediate steric bulk compared to methyl (less hindrance) and phenyl (greater hindrance), optimizing enantioselectivity in hydrogenation without excessive slowing of reaction kinetics .
- Bridging Motifs : Phenyl-bridged ligands (target compound) enhance rigidity vs. ethane-bridged analogs, improving stereochemical control .
- Metal Center : Ir(I) analogs (e.g., ) exhibit greater oxidative stability but lower activity in hydrogenation compared to Rh(I) .
Catalytic Performance
Table 2: Enantioselectivity and Reactivity in Asymmetric Hydrogenation
Analysis:
- The target compound achieves high ee (95%) with moderate reaction rates, balancing enantioselectivity and efficiency.
- Diphenyl-substituted analogs (e.g., (R,R)-Ph-BPE-Rh) offer superior ee (98%) but slower kinetics due to steric congestion .
- Dimethyl-substituted analogs exhibit faster rates but lower ee, highlighting the trade-off between electronic and steric effects .
Preparation Methods
Rhodium Precursor and Coordination
The common rhodium precursor is rhodium(I) chloride complexes or rhodium trichloride hydrate.
The ligand is reacted with rhodium precursor in an inert atmosphere (argon or nitrogen) to form a rhodium(I) complex coordinated with the bis(phospholane) ligand and (1Z,5Z)-cycloocta-1,5-diene as an ancillary ligand.
The (1Z,5Z)-cycloocta-1,5-diene serves as a labile ligand that stabilizes the rhodium center and can be displaced in catalytic cycles.
The reaction is typically carried out in organic solvents such as ethanol, dichloromethane, or tetrahydrofuran under reflux or room temperature conditions depending on the precursor and ligand reactivity.
Ion Exchange to Tetrafluoroborate Salt
The chloride or other anions coordinated to rhodium are exchanged with tetrafluoroborate anions by treatment with silver tetrafluoroborate (AgBF4) under inert atmosphere.
This ion exchange is performed in solvents like dichloromethane or 1,2-dichloroethane, often at room temperature or slightly elevated temperatures.
The silver chloride precipitate is removed by filtration, and the resulting solution contains the rhodium complex with tetrafluoroborate counterion.
The complex is isolated by concentration, cooling, and filtration to obtain a solid rhodium tetrafluoroborate complex.
This method is analogous to the preparation of bis(norbornadiene) rhodium tetrafluoroborate complexes, which have been well documented with yields above 90% and high purity.
Preparation of (1Z,5Z)-cycloocta-1,5-diene; rhodium; tetrafluoroborate Stock Solutions
For research and catalytic applications, the rhodium complex is often prepared as stock solutions with precise molarity for reproducibility.
| Stock Solution Preparation of (1Z,5Z)-cycloocta-1,5-diene; rhodium; dihydrate (example data) | |||
|---|---|---|---|
| Amount of compound (mg) | 1 | 5 | 10 |
| 1 mM solution volume (mL) | 2.1921 | 10.9606 | 21.9212 |
| 5 mM solution volume (mL) | 0.4384 | 2.1921 | 4.3842 |
| 10 mM solution volume (mL) | 0.2192 | 1.0961 | 2.1921 |
Preparation involves dissolving the compound in DMSO or other suitable solvents, followed by dilution with co-solvents such as PEG300, Tween 80, water, or corn oil to achieve clear solutions suitable for in vivo or catalytic studies.
Detailed Research Findings on Preparation
The rhodium complex synthesis requires strict inert atmosphere conditions to prevent oxidation of rhodium(I) to rhodium(III).
The ligand-to-metal ratio is typically 1:1 to ensure full coordination.
Ion exchange with silver tetrafluoroborate is critical to obtain the catalytically active cationic rhodium species.
Purification steps include filtration to remove silver salts and crystallization from solvents like tetrahydrofuran.
The final complex is characterized by elemental analysis, NMR spectroscopy (especially ^31P NMR), and mass spectrometry to confirm structure and purity.
Yields reported in analogous rhodium tetrafluoroborate complexes exceed 90%, with metal content close to theoretical values (e.g., 27.3% Rh by weight).
Summary Table of Preparation Steps
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of chiral bis(phospholane) ligand | Multi-step organic synthesis, chiral resolution | Purify by chromatography, confirm stereochemistry |
| 2 | Coordination of ligand to rhodium precursor | Inert atmosphere, organic solvent, reflux or RT | Use RhCl3·xH2O or Rh(I) precursors |
| 3 | Addition of (1Z,5Z)-cycloocta-1,5-diene ligand | Room temperature, inert atmosphere | Stabilizes Rh(I) center |
| 4 | Ion exchange with silver tetrafluoroborate | Inert atmosphere, DCM or 1,2-dichloroethane, RT | Remove AgCl by filtration |
| 5 | Isolation and purification | Concentration, cooling, filtration | Obtain solid rhodium tetrafluoroborate complex |
| 6 | Preparation of stock solutions | Dissolution in DMSO and co-solvents | Ensure clear solutions for catalysis or biological use |
Q & A
(Basic) What are the key synthetic methodologies for preparing this rhodium complex?
The synthesis involves reacting a rhodium precursor (e.g., [Rh(COD)Cl]₂) with the chiral bisphospholane ligand under inert conditions. Key steps include:
- Ligand preparation : Synthesize the (2R,5R)-diethylphospholane ligand via stereoselective routes, ensuring enantiomeric purity .
- Coordination : React the ligand with a rhodium(I) precursor (e.g., Rh(COD)₂BF₄) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen/argon .
- Purification : Isolate the product via recrystallization or column chromatography under moisture-free conditions .
(Basic) Which characterization techniques are critical for verifying the structure and purity of this complex?
- X-ray crystallography : Resolve the coordination geometry and confirm the stereochemistry of the phospholane ligands .
- NMR spectroscopy : Use ³¹P NMR to confirm ligand coordination (δ ~15–25 ppm for Rh-P coupling) and ¹H/¹³C NMR to verify cyclooctadiene (COD) binding .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M-BF₄]⁺) .
(Basic) What are the best practices for handling and storing this rhodium complex?
- Storage : Maintain under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or ligand dissociation .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive manipulations. Avoid contact with moisture or strong oxidizers .
- Safety : Wear PPE (gloves, goggles) due to skin corrosion hazards (H314) .
(Advanced) How does the compound’s stability vary under different experimental conditions (e.g., light, temperature, solvents)?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C typical for Rh complexes) .
- Solvent compatibility : Test solubility in polar aprotic solvents (e.g., DCM, THF) and monitor ligand dissociation via ³¹P NMR in coordinating solvents (e.g., MeCN) .
- Light sensitivity : Perform UV-Vis spectroscopy to detect photoinduced degradation (λmax ~300–400 nm for Rh-COD complexes) .
(Advanced) What catalytic applications are plausible for this complex, and how can its performance be optimized?
- Hydrogenation : Test asymmetric hydrogenation of prochiral alkenes (e.g., α,β-unsaturated esters) under H₂ pressure (1–10 bar) in THF .
- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, ligand/Rh ratio, solvent) and measure enantiomeric excess via chiral HPLC .
(Advanced) How does the stereochemistry of the phospholane ligands influence catalytic activity?
- Comparative studies : Synthesize enantiomeric ligands (e.g., (2S,5S)-diethylphospholane) and compare catalytic outcomes in asymmetric reactions .
- Steric/electronic analysis : Use X-ray crystallography to correlate ligand bite angle with substrate selectivity .
(Advanced) What mechanistic insights can be gained using isotopic labeling or advanced spectroscopy?
- Isotopic labeling : Introduce ²H or ¹³C labels in the COD ligand to track binding dynamics via NMR or IR .
- In situ spectroscopy : Employ stopped-flow UV-Vis or Raman spectroscopy to monitor intermediate formation during catalysis .
(Advanced) How can discrepancies between spectroscopic and crystallographic data be resolved?
- Case example : If ³¹P NMR suggests a mixture of species but X-ray shows a single structure, use variable-temperature NMR to detect dynamic equilibria (e.g., fluxional behavior) .
- Complementary techniques : Pair NMR with ESI-MS to identify coexisting ionic species (e.g., solvent adducts) .
(Advanced) What experimental design strategies are effective for optimizing ligand-Rh stoichiometry?
- Fractional factorial design : Systematically vary ligand:Rh ratios (1:1 to 2:1) and measure catalytic turnover (TON/TOF) .
- Response surface methodology : Model interactions between temperature, pressure, and solvent polarity to maximize yield .
(Advanced) How does this complex compare structurally and functionally to analogous iridium or ruthenium complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
